molecular formula C17H26N4O3 B1392453 Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1242962-24-8

Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate

Cat. No. B1392453
M. Wt: 334.4 g/mol
InChI Key: DSVOMCUVFIYCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate, also known as E3A4-[(2-{[(CPAC)amino]amino}ethyl)amino]benzoate, is an organic compound that has recently been studied for its potential applications in scientific research. It is an aminobenzoate, a type of molecule that is composed of both an amine group and a benzoic acid group. This molecule has a variety of properties that make it an attractive molecule for use in research, including its low cost, low toxicity, and its ability to form stable complexes with other molecules.

Scientific Research Applications

Synthesis and Technological Applications

  • Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate is involved in various synthesis processes. For example, a study by Qiao-yun (2012) optimized the synthesis technology of a related compound using ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as a starting material. This process was noted for its stability, simplicity, high yield, and applicability in industrial production (Fang Qiao-yun, 2012).

Crystallography and Molecular Structure

Spectroscopic and Theoretical Studies

  • Detailed spectroscopic and theoretical analyses of this compound and its derivatives are available. For example, Koca et al. (2014) conducted a study involving spectroscopic and theoretical analysis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, providing insights into its vibrational spectra and molecular structure (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, & Ç. Çırak, 2014).

Antileukemic Activity

  • Research has also explored the antileukemic activity of compounds related to ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate. Zee-Cheng and Cheng (1979) studied ureidothiazole and ureidothiadiazole derivatives of a similar compound and found that active compounds in this series contain either an "isothioureido" or an "isothiosemicarbazono" structural unit, indicating potential in leukemia treatment (R. K. Zee-Cheng & C. Cheng, 1979).

Optical Properties

properties

IUPAC Name

ethyl 3-amino-4-[2-(cyclopentylcarbamoylamino)ethylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-2-24-16(22)12-7-8-15(14(18)11-12)19-9-10-20-17(23)21-13-5-3-4-6-13/h7-8,11,13,19H,2-6,9-10,18H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVOMCUVFIYCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate
Reactant of Route 2
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate
Reactant of Route 5
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate
Reactant of Route 6
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.